![molecular formula C16H18N2O2 B2832270 (2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025529-30-9](/img/structure/B2832270.png)
(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Description
(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as 2E-2-[(4-acetylanilino)methylidene] (2E-2-[(4-ANM)], is a synthetic compound of interest in a variety of scientific research applications. It has been studied for its potential to be used as a catalyst for organic synthesis, as a reagent for drug discovery, and as a possible therapeutic agent.
Scientific Research Applications
Structural Studies
- β-Sheet Model Systems: Acetyl-protected phenylalanine derivatives, such as Ac–Phe–OMe, have been studied for their potential to form β-sheet structures in the gas phase, which are crucial in protein folding and stability. These studies use spectroscopy and theoretical calculations to understand the structural properties of these molecules (Gerhards & Unterberg, 2002).
Synthetic Chemistry
- Cyclization Reactions: Research into the cyclization of oxime derivatives of 5-oxoalkanenitriles has led to the synthesis of various pyridine derivatives. These reactions involve acetylation and hydrolysis steps, demonstrating the versatility of nitrile and acetyl groups in organic synthesis (Vijn et al., 1993).
Organometallic Chemistry
- Iron-Catalyzed Oxidations: Studies have shown that iron complexes can catalyze the oxidation of N,N-dimethylaniline to produce various compounds, including N-methylformanilide. Such reactions are important for understanding the roles of metal catalysts in organic transformations (Murata et al., 1989).
Medicinal Chemistry
- Alzheimer's Disease Research: Derivatives similar in complexity to the queried compound have been used in positron emission tomography (PET) imaging to study the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, contributing to diagnostic advancements (Shoghi-Jadid et al., 2002).
Biochemistry
- Oxidative Dimerization: Research on the oxidative dimerization of N,N-dimethylaniline by iron(IV)-oxo complexes in the presence of scandium triflate highlights the intricate interplay of metal catalysts in organic reactions, which could have implications for synthetic and industrial chemistry (Park et al., 2011).
properties
IUPAC Name |
(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)12-5-7-14(8-6-12)18-10-13(9-17)15(20)16(2,3)4/h5-8,10,18H,1-4H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKIPYNPVSMMM-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Acetylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile |
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